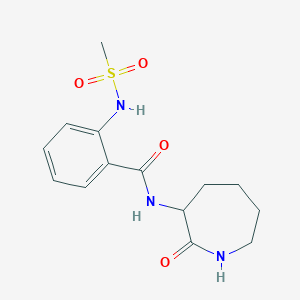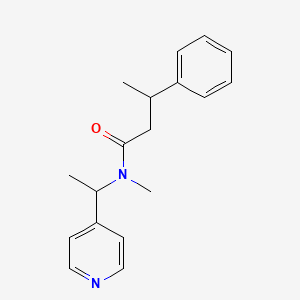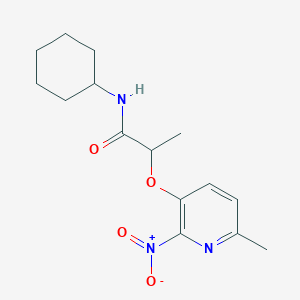
2-(methanesulfonamido)-N-(2-oxoazepan-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(methanesulfonamido)-N-(2-oxoazepan-3-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with a methanesulfonamido group and an oxoazepane ring, making it a unique molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methanesulfonamido)-N-(2-oxoazepan-3-yl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Methanesulfonamido Group: The methanesulfonamido group is introduced by reacting the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Oxoazepane Ring: The oxoazepane ring is formed through a cyclization reaction involving an appropriate precursor, such as an amino alcohol, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(methanesulfonamido)-N-(2-oxoazepan-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the methanesulfonamido group using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or sulfonamides.
Wissenschaftliche Forschungsanwendungen
2-(methanesulfonamido)-N-(2-oxoazepan-3-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurodegenerative disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(methanesulfonamido)-N-(2-oxoazepan-3-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N1-(2-oxoazepan-3-yl)-2-{[3-(trifluoromethyl)benzoyl]amino}benzamide
- **2-{4-methyl-2-[(2-oxoazepan-3-yl)sulfanyl]-1,3-thiazol-5-yl}acetic acid
- **3-[methyl(2-oxoazepan-3-yl)amino]propanenitrile
Uniqueness
2-(methanesulfonamido)-N-(2-oxoazepan-3-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its methanesulfonamido group and oxoazepane ring differentiate it from other similar compounds, making it a valuable molecule for targeted research and applications.
Eigenschaften
IUPAC Name |
2-(methanesulfonamido)-N-(2-oxoazepan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S/c1-22(20,21)17-11-7-3-2-6-10(11)13(18)16-12-8-4-5-9-15-14(12)19/h2-3,6-7,12,17H,4-5,8-9H2,1H3,(H,15,19)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNXRQJYVABCIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C(=O)NC2CCCCNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopropyl-2-[[2-(2-ethylanilino)-2-oxoethyl]-methylamino]acetamide](/img/structure/B7533681.png)
![2-[(3,4-dimethylphenyl)sulfonyl-methylamino]-N-methyl-N-(1-pyridin-4-ylethyl)acetamide](/img/structure/B7533691.png)

![5-(2-Methylpropyl)-3-[(4-phenylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7533706.png)

![N-(cyclohexylcarbamoyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide](/img/structure/B7533725.png)

![5-Cyano-6-[2-(cyclopropylamino)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B7533745.png)



![3-acetamido-4-fluoro-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]benzamide](/img/structure/B7533777.png)

